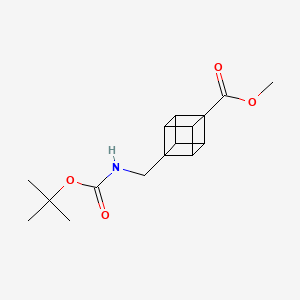

methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate

Description

Methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate (CAS: 943845-44-1) is a cubane-based derivative featuring a rigid cubane core with two functional groups: a methyl ester at position 1 and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 2. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.347 g/mol . The cubane scaffold imparts exceptional thermal stability and strain, making it valuable in medicinal chemistry and materials science. The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection for further functionalization.

Properties

IUPAC Name |

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cubane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-14(2,3)21-13(19)17-5-15-6-9-7(15)11-8(15)10(6)16(9,11)12(18)20-4/h6-11H,5H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUCALYGQWELEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate typically involves multiple steps, starting from simpler cubane precursors. Common synthetic routes may include:

Cubane Core Formation: Initial formation of the cubane core through cyclization reactions.

Functional Group Introduction: Introduction of the tert-butoxycarbonyl (Boc) protecting group and carboxylate ester group through nucleophilic substitution or esterification reactions.

Final Modifications: Final modifications to introduce the amino and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification: Techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Bioisosteric Properties

Cubane derivatives, including methyl (1S,2R,3R,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate, serve as bioisosteres for phenyl rings. This substitution can enhance the pharmacokinetic properties of drug candidates by improving solubility and bioavailability while maintaining biological activity. Research indicates that replacing benzene with cubane can lead to compounds with superior efficacy and reduced toxicity profiles .

P2Y14 Receptor Antagonists

Recent studies have explored the use of cubane derivatives as scaffolds for P2Y14 receptor antagonists. The incorporation of cubane into these compounds has shown promising results in enhancing their binding affinity and selectivity . The structural modifications facilitated by cubane's unique geometry allow for the development of more potent therapeutic agents.

Anticoagulant Applications

Cubanes have also been investigated for their potential use in anticoagulant drugs. The unique structural attributes of cubanes enable the design of novel compounds that can mimic or enhance the activity of existing anticoagulants .

Functionalization of Cubanes

The functionalization of cubanes is a critical area of research. Methyl (1S,2R,3R,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate can undergo various chemical reactions to form new C−C and C−heteroatom bonds. These transformations are essential for creating complex organic molecules and have been facilitated through methods involving organometallic reagents and radical chemistry .

Electrochemical Functionalization

Innovative methods such as electrochemical functionalization have been applied to cubanes, allowing for efficient synthesis under mild conditions. This approach not only enhances yield but also minimizes the use of hazardous reagents . The ability to perform direct decarboxylative reactions represents a significant advancement in cubane chemistry.

Rigid Spacers in Polymers

Cubane derivatives are utilized as non-aromatic rigid spacers in organic materials and polymers. Their unique three-dimensional structure contributes to improved mechanical properties and thermal stability when incorporated into polymer matrices . This application is particularly relevant in the development of advanced materials for electronics and aerospace industries.

Interlocked Molecules

Recent advancements have demonstrated the synthesis of catenanes and rotaxanes using cubane-1,3-dicarboxamides as structural motifs. These interlocked molecules exhibit unique properties due to their mechanical bond structures, which can be exploited in molecular machines and nanotechnology applications .

Summary Table: Applications of Methyl (1S,2R,3R,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | P2Y14 receptor antagonists | Enhanced binding affinity; improved pharmacokinetics |

| Anticoagulant development | Mimics existing drugs; potential for reduced toxicity | |

| Synthetic Organic Chemistry | Functionalization reactions | Creation of complex molecules; diverse chemical transformations |

| Electrochemical functionalization | Mild reaction conditions; high yields | |

| Materials Science | Rigid spacers in polymers | Improved mechanical properties; thermal stability |

| Synthesis of interlocked molecules | Unique properties for molecular machines |

Mechanism of Action

The mechanism of action of methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate involves its interaction with molecular targets and pathways. The cubane structure may interact with specific enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Cubane Derivatives

Structural and Functional Group Variations

The following table compares key cubane derivatives with structural or functional similarities:

Key Observations:

- Substituent Diversity: The target compound’s Boc-protected aminomethyl group contrasts with carbamoyl (S7, 14), halogenated (bromomethyl), or free amine (hydrochloride salt) substituents in analogues.

- Molecular Weight : The Boc group increases molecular weight compared to simpler derivatives (e.g., bromomethyl variant: 255.11 g/mol vs. target: 291.35 g/mol).

- Reactivity: Bromomethyl and aminomethyl derivatives are more reactive, whereas the Boc group requires acidic conditions for deprotection .

Comparative Syntheses:

- Methyl 4-(diisopropylcarbamoyl)cubane-1-carboxylate (S7) : Coupling of 4-methoxycarbonyl-1-cubanecarboxylic acid with diisopropylamine using standard amidation protocols .

- Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride: Hydrolysis of the Boc group from the target compound under acidic conditions .

Physicochemical Properties

Biological Activity

Methyl (1S,2R,3R,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate is a compound of significant interest due to its unique cubane structure and potential biological applications. The cubane framework offers a rigid and versatile scaffold that can be modified for various pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of methyl (1S,2R,3R,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate typically involves several steps, including the protection of amino groups and the construction of the cubane skeleton. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality during synthesis, allowing for selective reactions at other sites on the molecule.

Key Chemical Properties:

- Molecular Formula: C14H21NO4

- Molecular Weight: 271.33 g/mol

- Solubility: Soluble in organic solvents such as dichloromethane and methanol.

Biological Activity

The biological activity of methyl (1S,2R,3R,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate has been explored in various studies. Here are some key findings:

1. Anticancer Activity

Recent studies have indicated that cubane derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. The specific mechanism may involve the inhibition of key signaling pathways that promote cell survival.

2. Enzyme Inhibition

Cubane derivatives have demonstrated potential as enzyme inhibitors. For example:

- Acetylcholinesterase (AChE) Inhibition: Some cubane derivatives have been evaluated for their ability to inhibit AChE, which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition potency varies based on structural modifications.

| Compound | IC50 Value (µM) |

|---|---|

| Methyl (1S,2R,3R,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate | TBD |

| Reference Compound | 38.98 |

3. Antimicrobial Properties

The antimicrobial activity of cubane derivatives has also been investigated. Preliminary results suggest that these compounds can inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of cubane derivatives on breast cancer cell lines (MCF-7), methyl (1S,2R,3R,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed an increase in apoptotic markers and a decrease in anti-apoptotic proteins.

Case Study 2: Enzyme Inhibition

A comparative study on AChE inhibition showed that cubane derivatives could serve as potential leads for developing new treatments for Alzheimer's disease. The study measured the IC50 values against AChE and found that modifications to the cubane structure could enhance inhibitory potency.

Q & A

Basic: What are the key synthetic challenges in preparing methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate, and how are they addressed?

Answer: The synthesis involves constructing the strained cubane core, typically via [2+2] cycloaddition reactions under photolytic or thermal conditions to form the cubane skeleton . Introducing the Boc-protected aminomethyl group requires careful regioselective functionalization, often using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to avoid premature deprotection . Challenges like epimerization at chiral centers are mitigated by maintaining low temperatures (<0°C) during critical steps .

Advanced: How can researchers optimize stereochemical outcomes during cubane framework formation?

Answer: Stereochemical control is achieved using chiral auxiliaries or catalysts during cycloaddition steps. For example, fluorocubane derivatives (e.g., ’s methyl 4-fluorocubane-1-carboxylate) employ stereoselective [2+2] photodimerization of enones with precise spatial alignment . Computational modeling (DFT) predicts transition states to guide reaction conditions (e.g., solvent polarity, temperature) favoring desired stereoisomers .

Basic: What spectroscopic methods effectively characterize the cubane structure and Boc group?

Answer:

- X-ray crystallography confirms the cubane geometry and substituent positions .

- ¹H/¹³C NMR identifies the Boc group via tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm) .

- IR spectroscopy detects the carbamate C=O stretch (~1690–1730 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced: What strategies introduce functional groups without disrupting the Boc-protected amine?

Answer: Sequential protection-deprotection is critical. After Boc installation, regioselective alkylation or cross-coupling (e.g., Suzuki-Miyaura) at non-Boc positions is performed under mild conditions (e.g., Pd catalysis, room temperature) . For example, hydroxymethyl cubane derivatives () use silyl protection for hydroxyl groups during subsequent reactions .

Basic: How does the cubane structure influence physical/chemical properties compared to non-caged analogs?

Answer: The cubane scaffold enhances thermal stability (decomposition >250°C) and mechanical rigidity due to its strained, cage-like structure . This rigidity also increases chemical resistance to electrophilic attacks compared to linear analogs, as seen in fluorocubane derivatives .

Advanced: What computational methods predict reactivity and stability of this cubane derivative?

Answer: Density Functional Theory (DFT) calculates strain energy (~70 kcal/mol for cubane) and orbital interactions to predict regioselectivity in functionalization . Molecular dynamics simulations model solvation effects on stability, guiding solvent selection (e.g., non-polar solvents reduce strain-induced degradation) .

Basic: What common side reactions occur during synthesis, and how are they mitigated?

Answer:

- Epimerization : Minimized by avoiding strong acids/bases and using low temperatures during Boc protection .

- Boc cleavage : Prevented by excluding protic solvents (e.g., MeOH) and using buffered conditions (pH 7–8) during reactions .

- Cubane ring opening : Mitigated by avoiding high temperatures (>100°C) and radical initiators .

Advanced: How to reconcile conflicting biological activity data from different assays?

Answer: Normalize data to control compounds (e.g., ’s fluorocubane IC50 = 50 nM vs. control = 200 nM for serotonin transporter) and validate assay conditions (e.g., cell line viability, endotoxin levels) . Statistical meta-analysis accounts for variability in MIC values (e.g., 32 µg/mL vs. >128 µg/mL for Gram-positive vs. Gram-negative bacteria in ) .

Basic: What purification techniques are optimal for isolating this cubane derivative?

Answer:

- Flash chromatography (silica gel, hexane/EtOAc gradient) separates stereoisomers .

- Recrystallization from ethanol/water mixtures removes unreacted precursors .

- HPLC (C18 column, acetonitrile/water) resolves closely related impurities .

Advanced: How to study the compound’s interaction with biological targets using structural biology?

Answer: Co-crystallization with target proteins (e.g., serotonin transporter) reveals binding modes, while surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) . Molecular docking simulations (AutoDock Vina) predict binding pockets, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.